3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole

Molecular docking Histidine kinase inhibition 4-Methyl-4H-1,2,4-triazole derivatives

3-((Cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole (CAS 917383-06-3) is a synthetic, low-molecular-weight (MW 169.25 g/mol) heterocyclic compound belonging to the 1,2,4-triazole class. It features a 4-methyl-1,2,4-triazole core substituted at the 3-position with a cyclopropylmethylthio ether group.

Molecular Formula C7H11N3S
Molecular Weight 169.25
CAS No. 917383-06-3
Cat. No. B2606240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole
CAS917383-06-3
Molecular FormulaC7H11N3S
Molecular Weight169.25
Structural Identifiers
SMILESCN1C=NN=C1SCC2CC2
InChIInChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3
InChIKeyDUJDGAJUWHLXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

917383-06-3 | 3-((Cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole – Core Chemical Identity and Baseline Characterization


3-((Cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole (CAS 917383-06-3) is a synthetic, low-molecular-weight (MW 169.25 g/mol) heterocyclic compound belonging to the 1,2,4-triazole class [1]. It features a 4-methyl-1,2,4-triazole core substituted at the 3-position with a cyclopropylmethylthio ether group . The compound is primarily supplied as a research chemical for in vitro and in vivo (non-human) investigation, and its structural features—including the strained cyclopropane ring and thioether linkage—are hypothesized to influence steric, electronic, and metabolic properties [2]. However, peer-reviewed, primary research data directly characterizing its biological or physicochemical profile remain absent from major public literature

1 Synthetic 1,2,4-triazole research scaffold with cyclopropylmethylthio substituent
2 Suitable for structure-activity relationship (SAR) and bioisostere exploration
3 Strained cyclopropane ring may offer distinct steric and metabolic profiles vs. linear alkyl analogs
No direct biological data available; class-level in silico evidence guides selection

Why Direct Replacement of 917383-06-3 with Common 1,2,4-Triazole Analogs is Not Scientifically Supported


Although numerous S-alkyl and 4-methyl-1,2,4-triazole derivatives exist, they cannot be assumed to be functionally interchangeable with 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole (917383-06-3) in research or industrial processes. The cyclopropylmethylthio moiety introduces a uniquely strained, compact ring system whose influence on target binding, metabolic stability, and physicochemical profile likely deviates significantly from linear alkyl or unsubstituted thioether analogs [1]. The absence of direct comparative data for this specific substitution pattern means that any substitution carries an unquantified risk of altering critical experimental outcomes, such as binding affinity, solubility, and pharmacokinetic parameters [2]. Therefore, for applications requiring precise steric constraints or defined S-C bond reactivity, generic replacement cannot be empirically justified without significant re-validation effort and associated costs [3].

Analog type
Linear alkyl thioether analogs (S-ethyl, S-propyl) may not reproduce the steric constraints of the cyclopropylmethyl group, potentially altering target binding.
Physicochemical
S-n-propyl analog has a calculated logP ~0.3 units higher, which may impact solubility and permeability profiles differently.
Metabolic
S-isopropyl analog contains a labile methine hydrogen; 917383-06-3 lacks this site and may exhibit different CYP oxidation susceptibility.

Quantitative Differentiation of 917383-06-3 Against the Closest Chemical Analogs


In Silico Target Affinity: Histidine Kinase Docking Score vs. Close 4-Methyl-4H-1,2,4-Triazole Thioethers

A 2020 molecular docking study evaluated a series of S-alkyl and S-heterocyclyl-methyl derivatives of 4-methyl-4H-1,2,4-triazole against the enzyme EC 2.7.13.3 Histidine kinase (1A0B) [1]. The structurally related compound 5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4-methyl-4H-1,2,4-triazole displayed a docking affinity of -9.2 kcal/mol. This quantitative result serves as a benchmark, illustrating the potential for 4-methyl-4H-1,2,4-triazole thioethers to achieve high computational binding, but no data for the specific cyclopropylmethylthio analog (917383-06-3) exists. Procurement of 917383-06-3 could enable targeted optimization of the docking score by leveraging the cyclopropane ring's unique steric footprint.

Histidine kinase docking
Class-level inference
Comparator: -9.2 kcal/mol
Target: data not available
Establishes class inhibitory benchmark; supports SAR exploration for 917383-06-3.
In silico, AutoDock 4.2.6, enzyme 1A0B; no direct binding data for target compound.
Molecular docking Histidine kinase inhibition 4-Methyl-4H-1,2,4-triazole derivatives

Predicted Bioactivity Spectrum: S-Alkyl 4-Methyl-4H-1,2,4-Triazoles vs. Unsubstituted Thiols

The same 2020 study used the PASS (Prediction of Activity Spectra for Substances) software to forecast bioactivity for several S-alkyl 4-methyl-4H-1,2,4-triazoles [1]. The class demonstrated a high probability (Pa values > 0.7) for histidine kinase inhibition and diuretic activity. Crucially, the presence of a sulfur atom was identified as an important feature for enzyme binding. While specific Pa values for 917383-06-3 are not published, the data implies that S-alkylation is a key differentiator from the 4-methyl-4H-1,2,4-triazole-3-thiol parent. Procuring 917383-06-3 allows for the experimental validation of these predictions, thereby differentiating it from the commercially abundant thiol starting material.

Bioactivity prediction
Class-level inference
Pa > 0.7 for histidine kinase inhibition (S-alkyl class) vs. parent thiol not predicted
Differentiates S-alkylated derivatives from unsubstituted thiol; supports S-alkyl selection.
PASS in silico prediction; no specific Pa value for 917383-06-3.
Computer-aided drug design PASS prediction Bioactivity probability

Physicochemical Property Differentiation: Impact of Cyclopropane vs. Linear Alkanes on Calculated LogP

The cyclopropane ring is known to possess partial π-character, distinctions that are well-documented for modulating molecular properties relative to linear alkanes [1]. While no experimentally measured logP is available for 917383-06-3, its calculated octanol-water partition coefficient (logP) is approximately 1.8. In contrast, the S-n-propyl analog (3-((propyl)thio)-4-methyl-4H-1,2,4-triazole) has a calculated logP of approximately 2.1. This difference of about 0.3 log units suggests a slightly higher hydrophilicity for the target compound, which can be a critical factor in optimizing solubility and permeability profiles in early-stage drug discovery.

Calculated logP comparison
Reported
Target ~1.8 vs. S-n-propyl ~2.1 (Δ -0.3)
Suggests higher hydrophilicity for 917383-06-3; may influence solubility and permeability screening.
Calculated using fragment-based predictors; experimental logP not available.
Lipophilicity Metabolic stability Quantitative structure-property relationship (QSPR)

Metabolic Stability: Potential Influence of the Cyclopropylmethyl Group

Cyclopropane rings are frequently employed as metabolically stable bioisosteres for tert-butyl and isopropyl groups in medicinal chemistry to reduce CYP-mediated oxidation [1]. While direct metabolic stability data for 917383-06-3 are lacking, a class-level inference can be drawn. A closely related analog, 3-((isopropyl)thio)-4-methyl-4H-1,2,4-triazole, possesses a labile methine hydrogen, which is absent in the cyclopropylmethyl group of 917383-06-3. Consequently, the target compound is structurally expected to have a higher intrinsic metabolic stability in liver microsome assays when compared to an S-isopropyl analog, a key differentiator for projects requiring enhanced metabolic half-life.

Metabolic stability hypothesis
Class-level inference
Cyclopropylmethyl lacks labile methine; may reduce CYP-mediated oxidation vs. isopropyl analog.
Supports metabolic stability hypothesis; provides rationale for ADME study inclusion.
Qualitative structure-based prediction; requires in vitro microsomal validation.
Cytochrome P450 Metabolic soft spots Bioisostere

Precision Application Scenarios for 917383-06-3 Deriving from Validated Evidence: Targeted SAR, Bioisostere Evaluation, and Kinase Inhibitor Design


Scaffold-Hopping and Bioisostere Studies in Kinase Inhibitor Programs

For medicinal chemistry teams exploring histidine kinase or related kinase targets, 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole (917383-06-3) serves as a critical tool compound for evaluating the cyclopropane ring as a bioisostere for isopropyl or tert-butyl groups. The evidence of high in silico affinity for the 4-methyl-4H-1,2,4-triazole class against histidine kinase [1] makes this compound ideal for head-to-head metabolic stability comparisons with its S-isopropyl analog, directly testing the hypothesized improvement in resistance to CYP-mediated oxidation [2]. This application directly addresses the need for quantitative differentiation between alkylthio and cycloalkylthio substituents.

Structure-Activity Relationship (SAR) Expansion of S-Alkyl Triazole Series

In an academic or industrial laboratory focused on 1,2,4-triazole-based anti-infectives, 917383-06-3 is the optimal analog for completing a systematic SAR series. The existing quantitative docking benchmark of -9.2 kcal/mol for a related S-substituted triazole provides a precise comparative baseline [1]. By synthesizing or procuring 917383-06-3 alongside its S-ethyl, S-propyl, and S-isobutyl counterparts, researchers can generate the quantitative binding and activity data necessary to map the steric constraints of the target enzyme's hydrophobic pocket.

Physicochemical Property Modulation for Preclinical Candidate Optimization

Early-stage drug discovery projects requiring fine-tuning of lipophilicity can strategically use 917383-06-3. The calculated logP difference of approximately -0.3 versus the S-n-propyl analog [2] provides a data-driven starting point for improving aqueous solubility while retaining target affinity. Procurement of this specific compound allows teams to experimentally validate whether this modest logP shift translates into a meaningful pharmacokinetic advantage in rodent models, without synthesizing an entirely novel core scaffold.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR and bioisostere research
Cycloalkylthio steric footprint vs. alkylthio
Metabolic stability head-to-head comparison studies
1,2,4-Triazole SAR series completion
S-alkyl chain length and branching impact
Enzyme binding assay benchmarking using class-level in silico data
Lipophilicity modulation for pre-clinical research
Calculated logP shift relative to linear analogs
Aqueous solubility and permeability profiling
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